molecular formula C9H16O3 B15231675 Methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate CAS No. 528560-24-9

Methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate

Cat. No.: B15231675
CAS No.: 528560-24-9
M. Wt: 172.22 g/mol
InChI Key: HGNLPBSEBMGOKI-NKWVEPMBSA-N
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Description

Methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate is a cyclobutane derivative with a unique structure characterized by a hydroxymethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane precursor with methanol in the presence of a strong acid catalyst. The reaction conditions often require careful temperature control to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of Methyl (1S,3R)-3-(carboxy)-2,2-dimethylcyclobutane-1-carboxylate.

    Reduction: Formation of Methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutanol.

    Substitution: Formation of various substituted cyclobutane derivatives depending on the reagents used.

Scientific Research Applications

Methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and ester groups allow for various chemical modifications, enabling the compound to interact with enzymes and receptors in biological systems. These interactions can modulate biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate: Unique due to its specific stereochemistry and functional groups.

    Methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropane-1-carboxylate: Similar structure but with a cyclopropane ring.

    Methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring.

Uniqueness

This compound is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties. The specific stereochemistry also plays a crucial role in its reactivity and interactions with other molecules.

Properties

CAS No.

528560-24-9

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate

InChI

InChI=1S/C9H16O3/c1-9(2)6(5-10)4-7(9)8(11)12-3/h6-7,10H,4-5H2,1-3H3/t6-,7+/m0/s1

InChI Key

HGNLPBSEBMGOKI-NKWVEPMBSA-N

Isomeric SMILES

CC1([C@@H](C[C@@H]1C(=O)OC)CO)C

Canonical SMILES

CC1(C(CC1C(=O)OC)CO)C

Origin of Product

United States

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